Ethyl-quinolin-3-ylmethyl-amine is an organic compound that belongs to the class of quinoline derivatives. Quinoline structures are characterized by their fused benzene and pyridine rings, which contribute to their diverse chemical properties and biological activities. This specific compound features an ethyl group and a methylamine substituent at the quinoline's 3-position, enhancing its potential for various applications in medicinal chemistry.
Quinoline derivatives, including Ethyl-quinolin-3-ylmethyl-amine, can be derived from natural sources or synthesized through various chemical reactions. The synthesis often involves starting materials such as anthranilic acid or other amino compounds, which undergo transformations to form the desired quinoline structure.
Ethyl-quinolin-3-ylmethyl-amine is classified under:
The synthesis of Ethyl-quinolin-3-ylmethyl-amine can be achieved through several methods, including:
The technical aspects of synthesizing Ethyl-quinolin-3-ylmethyl-amine include controlling temperature, reaction time, and pH to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
Key data related to Ethyl-quinolin-3-ylmethyl-amine includes:
Quinoline, a bicyclic heterocycle fusing benzene and pyridine rings, has served as a privileged scaffold in drug discovery for over a century. The isolation of quinine from Cinchona bark in the 1820s established the antimalarial utility of quinolines, paving the way for synthetic derivatives like chloroquine (4-aminoquinoline) and mefloquine [1] [4]. The mid-20th century witnessed the emergence of fluoroquinolones (e.g., ciprofloxacin), where the quinoline nucleus enabled potent DNA gyrase inhibition for antibacterial applications [1] [6]. Beyond anti-infectives, quinoline derivatives have expanded into oncology (topotecan), neurology (dibucaine), and tuberculosis therapy (bedaquiline) [1] [5]. This historical trajectory underscores the scaffold’s adaptability to therapeutic targets through strategic substitution.
Table 1: Key Milestones in Quinoline-Based Drug Development
Time Period | Therapeutic Breakthrough | Clinical Application | |
---|---|---|---|
1820s | Isolation of quinine | Antimalarial | |
1940s | Synthesis of chloroquine | Antimalarial | |
1980s | Development of ciprofloxacin | Antibacterial | |
2012 | FDA approval of bedaquiline | Anti-tubercular (MDR-TB) | |
2020s | EV-D68 antivirals (e.g., compound 12c) | Antiviral | [3] |
The quinolin-3-ylmethyl-amine motif—a primary or secondary amine linked to quinoline’s C3 position via a methylene bridge—confers distinct pharmacological advantages. Positionally, C3 substitutions avoid steric hindrance common at C2/C4 sites, enabling unconstrained target binding [1] [8]. The methylene linker (–CH₂–) enhances conformational flexibility compared to direct C–N linkages, allowing the amine moiety to adopt optimal orientations within enzyme pockets [6] [8]. This is exemplified by anti-mycobacterial agents where N-(2-arylethyl)quinolin-3-amines inhibit Mycobacterium bovis BCG (MIC = 6.25 μM) with minimal cytotoxicity (IC₅₀ = 18 μM in HUVECs) [2]. Additionally, the basic amine facilitates salt formation for solubility tuning and participates in hydrogen bonding or ionic interactions with biological targets like viral integrases or DNA gyrases [3] [8].
Ethyl substitution on the quinolin-3-ylmethyl-amine nitrogen generates N-ethyl-(quinolin-3-yl)methanamine, a structural refinement with significant pharmacological implications. Systematic structure-activity relationship (SAR) studies reveal that alkyl chain length critically modulates bioactivity:
Table 2: Impact of N-Substituents on Quinolin-3-ylmethyl-amine Pharmacology
Substituent (R) | log P | Target Affinity (ΔG, kcal/mol) | Metabolic Stability | Cellular Penetration | |
---|---|---|---|---|---|
–H (unsubstituted) | 1.8–2.2 | -7.2 (baseline) | Low (rapid oxidation) | Moderate | |
–CH₃ (methyl) | 2.1–2.5 | -7.5 | Moderate | Good | |
–CH₂CH₃ (ethyl) | 2.5–3.0 | -8.1 | High | Excellent | |
–CH₂C₆H₅ (benzyl) | 3.5–4.0 | -8.3 | Low (aryl oxidation) | Variable | [1] |
Table 3: Electronic and Steric Properties of Alkyl Substituents
Substituent | Taft Steric Parameter (Es) | Hammett Constant (σp) | Effect on Amine Basicity (pKₐ) | |
---|---|---|---|---|
Methyl | -1.24 | -0.17 | +0.3 increase | |
Ethyl | -1.31 | -0.15 | +0.2 increase | |
Propyl | -1.60 | -0.13 | +0.1 increase | |
Benzyl | -0.38 | +0.22 | -0.4 decrease | [1] |
The ethyl group’s intermediate steric bulk (–1.31 Es) and mild electron-donating capacity (σp = –0.15) preserve amine nucleophilicity for salt formation while preventing excessive basicity that could trigger off-target effects. This equilibrium positions N-ethyl-(quinolin-3-yl)methanamine as a versatile intermediate for hybrid molecules targeting CNS disorders, infections, and inflammatory conditions [6] .
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: